molecular formula C16H21N3O4 B2411946 1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 691356-05-5

1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B2411946
CAS No.: 691356-05-5
M. Wt: 319.361
InChI Key: RNSLJOSVRLSMFA-UHFFFAOYSA-N
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Description

1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzodioxole moiety, and an amide linkage

Mechanism of Action

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes including vasodilation, immune response, and neurotransmission.

Mode of Action

This could result in changes to cellular signaling pathways and physiological responses .

Biochemical Pathways

The compound likely affects the nitric oxide synthesis pathway, given its target. Nitric oxide is a key player in several biochemical pathways, including those involved in immune response and neurotransmission. Changes in NO levels can therefore have downstream effects on these pathways .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on how it modulates the activity of its target enzyme and the subsequent changes in nitric oxide production. Given the role of NO in various physiological processes, changes in its levels could potentially result in a wide range of effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Attachment of the Amino Group: The benzodioxole is then reacted with an appropriate amine to introduce the amino group.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reaction: Finally, the benzodioxole-amino intermediate is coupled with the piperidine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c17-16(21)12-3-5-19(6-4-12)9-15(20)18-8-11-1-2-13-14(7-11)23-10-22-13/h1-2,7,12H,3-6,8-10H2,(H2,17,21)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSLJOSVRLSMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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